molecular formula C7H12Cl2N4O2 B2938718 methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylatedihydrochloride CAS No. 2490404-62-9

methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylatedihydrochloride

Cat. No.: B2938718
CAS No.: 2490404-62-9
M. Wt: 255.1
InChI Key: DUWDPFFIHUXWLP-UHFFFAOYSA-N
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Description

Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core fused with an azetidine (4-membered saturated nitrogen ring) and a methyl carboxylate ester group. Its molecular weight is 290.41 g/mol, and it is registered under CAS number EN300-25093388 . The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

methyl 1-(azetidin-3-yl)-1,2,4-triazole-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2.2ClH/c1-13-7(12)6-9-4-11(10-6)5-2-8-3-5;;/h4-5,8H,2-3H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWDPFFIHUXWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylatedihydrochloride typically involves multiple steps. One common method starts with the preparation of azetidine derivatives through aza-Michael addition reactions. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the triazole ring and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate purification steps such as crystallization and chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylatedihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₁ClN₄O₂
  • Molecular Weight : 182.18 g/mol
  • CAS Number : 1461715-73-0
  • IUPAC Name : Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate dihydrochloride

The compound features a triazole ring, which is known for its pharmacological significance. The structure allows for various modifications that enhance its biological activity.

Antimicrobial Activity

Triazole derivatives, including methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate dihydrochloride, exhibit potent antimicrobial properties. They have been studied for their efficacy against a range of pathogens.

Pathogen Activity Reference
Staphylococcus aureusAntibacterial
Candida albicansAntifungal
Escherichia coliAntibacterial

Anticancer Properties

Research indicates that triazole-based compounds possess anticancer activity. The incorporation of the azetidine moiety may enhance the selectivity and potency against cancer cells.

Cancer Type Activity Reference
Breast CancerCytotoxicity
Lung CancerInhibition of cell proliferation

Neuroprotective Effects

Studies have shown that certain triazole derivatives can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Disease Effect Reference
Alzheimer's DiseaseNeuroprotection
Parkinson's DiseaseNeuroprotection

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus. Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate dihydrochloride demonstrated significant inhibition at low concentrations.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines showed that this compound reduced cell viability significantly compared to untreated controls. The mechanism was linked to apoptosis induction.

Mechanism of Action

The mechanism of action of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylatedihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with two analogs sharing the azetidine-triazole backbone but differing in substituents:

Property Target Compound 1-[(Azetidin-3-yl)methyl]-1H-1,2,4-Triazole Dihydrochloride 1-(Azetidin-3-yl)-3,5-Dimethyl-1H-1,2,4-Triazole Dihydrochloride
Molecular Formula C₈H₁₂Cl₂N₄O₂ (inferred) C₆H₁₂Cl₂N₄ C₇H₁₂Cl₂N₄ (inferred)
Molecular Weight 290.41 g/mol 211.09 g/mol Not explicitly stated (higher complexity implied by pricing)
Core Structure 1,2,4-Triazole with azetidine and methyl carboxylate 1,2,4-Triazole with azetidine-methyl linker 1,2,4-Triazole with azetidine and 3,5-dimethyl groups
Functional Groups Carboxylate ester, dihydrochloride salt Methylene linker, dihydrochloride salt Methyl substituents on triazole, dihydrochloride salt
Solubility (Predicted) High (due to polar carboxylate ester and salt form) Moderate (smaller size but fewer polar groups) Lower (hydrophobic methyl groups may reduce solubility)
Potential Applications Prodrug candidate (ester hydrolysis to carboxylic acid) Simpler scaffold for structure-activity relationship (SAR) studies Steric hindrance may modulate receptor interactions

Structural and Functional Insights

Azetidine-Triazole Core

The azetidine ring’s strain (4-membered vs. 6-membered piperidine) may enhance binding affinity to rigid enzyme pockets but reduce metabolic stability compared to larger rings. The 1,2,4-triazole’s nitrogen atoms enable hydrogen bonding with biological targets, such as carbonic anhydrase-II, as seen in related triazole analogs .

Substituent Effects

  • Carboxylate Ester (Target Compound): Introduces polarity and serves as a prodrug motif. Hydrolysis in vivo could yield a carboxylic acid, altering pharmacokinetics .
  • 3,5-Dimethyl Groups (Compound ): Methyl substituents increase steric bulk, possibly hindering off-target interactions but reducing solubility .

Biological Activity

Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on available literature.

Synthesis and Structural Characteristics

Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate dihydrochloride can be synthesized through various methods involving the reaction of azetidine derivatives with triazole carboxylic acids. The compound's structure includes a triazole ring, which is known for conferring diverse biological activities due to its ability to interact with various biological targets.

Biological Activity

The biological activity of methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate dihydrochloride has been investigated in several studies, revealing its potential in various therapeutic areas:

Anticancer Activity:
Research indicates that compounds containing the triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 1,2,4-triazoles have shown cytotoxicity against colorectal cancer cell lines such as HT-29. The mechanism often involves the inhibition of key signaling pathways associated with cancer progression, including those mediated by kinases like PDK1 and ERK2 .

Anti-inflammatory Properties:
The compound has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation . The ability to modulate oxidative stress markers further supports its potential use in inflammatory diseases.

Antifungal Activity:
Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole derivatives have shown promising antifungal properties against pathogens like Candida albicans and Cryptococcus neoformans. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazole ring can enhance antifungal efficacy .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of triazole derivatives:

Study Cell Line/Model Activity Observed IC50 Value
Tahlan et al. (2017)HT-29 (Colorectal Cancer)Antiproliferative~10 µM
Aliabadi et al. (2016)HT-29Cytotoxicity<5 µM
Kommagalla et al. (2014)Various Cancer LinesAnticancer EfficacyVaries by compound

These studies highlight the potential of methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole derivatives as candidates for further development in cancer therapy.

Q & A

Q. What are the established synthetic routes for methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate dihydrochloride?

The synthesis typically involves two key steps: (1) functionalization of the triazole ring and (2) introduction of the azetidine moiety. A foundational method for the triazole core is hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of Ba(OH)₂·8H₂O, followed by oxidation and esterification to yield methyl 1H-1,2,4-triazole-3-carboxylate (32% overall yield, 98% purity) . Subsequent alkylation or substitution reactions with azetidine derivatives (e.g., 3-azetidinol hydrochloride) under basic conditions can introduce the azetidin-3-yl group. Purification often employs recrystallization or column chromatography.

Q. How is the compound structurally characterized in academic research?

Structural confirmation combines spectroscopic and crystallographic techniques:

  • X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and stereochemistry .
  • Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., triazole ring protons at δ 8.2–8.5 ppm, azetidine protons at δ 3.5–4.0 ppm). IR confirms ester carbonyl stretches (~1700 cm⁻¹) and NH/OH bands .
  • Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 253.73 for the base compound) .

Q. What are the recommended storage conditions to ensure stability?

The compound should be stored in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Moisture-sensitive azetidine and hygroscopic hydrochloride groups necessitate desiccants (e.g., silica gel) in storage environments. Prolonged exposure to ambient temperatures (>25°C) may degrade the ester moiety .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield improvements focus on:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) may enhance azetidine-triazole coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Protecting groups : Temporary protection of the azetidine NH group (e.g., Boc) prevents side reactions during esterification . Pilot studies should monitor byproducts via HPLC (≥98% purity threshold) .

Q. How can researchers resolve contradictions between computational models and experimental spectral data?

Discrepancies often arise from dynamic effects (e.g., tautomerism in the triazole ring) or crystal packing forces. Strategies include:

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify dominant tautomers.
  • Variable-temperature NMR : Probe tautomeric equilibria by observing signal splitting at low temperatures .
  • Multi-method refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystallographic data .

Q. What role does this compound play in synthesizing nucleoside analogues?

The triazole-carboxylate scaffold serves as a precursor for modified nucleosides. For example:

  • Step 1 : Ester hydrolysis yields the free carboxylic acid, which is activated (e.g., as an acyl chloride) for coupling with sugar moieties.
  • Step 2 : Azetidine’s strained ring enables nucleophilic substitution to attach heterocyclic bases, mimicking natural nucleosides. Applications include antiviral/prodrug research .

Q. What analytical methods are critical for assessing purity and degradation pathways?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities; retention time shifts indicate hydrolytic degradation of the ester group .
  • Thermogravimetric analysis (TGA) : Monitors thermal stability (decomposition onset ~200°C) .
  • Mass spectrometry imaging (MSI) : Maps spatial distribution in solid-state formulations to detect crystallization anomalies.

Q. What challenges arise in regioselective functionalization of the triazole ring?

The 1,2,4-triazole’s three nitrogen atoms create competing reactive sites. Strategies to control regiochemistry:

  • Directing groups : Electron-withdrawing substituents (e.g., carboxylate) direct electrophilic substitution to the N1 position.
  • Metal coordination : Pd-mediated C–H activation selectively functionalizes the C5 position . Computational docking studies (AutoDock Vina) predict binding affinities to guide synthetic planning.

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